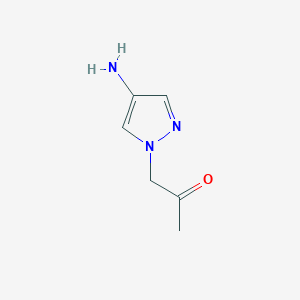
4-(2-Methylthiophen-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylthiophen-3-yl)benzaldehyde is a chemical compound that belongs to the class of heterocyclic aromatic compounds. It features a thiophene ring substituted with a methyl group at the 2-position and a benzaldehyde moiety at the 4-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-(2-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and benzaldehyde.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-(2-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its potential biological activities.
Material Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(2-Methylthiophen-3-yl)benzaldehyde can be compared with other thiophene derivatives:
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
4-(2-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-12(6-7-14-9)11-4-2-10(8-13)3-5-11/h2-8H,1H3 |
InChI Key |
XJLRLRSOAXSJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)
![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)




![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)

![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
